molecular formula C17H17NO6S B2921072 exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride CAS No. 1418113-73-1

exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride

Cat. No. B2921072
CAS RN: 1418113-73-1
M. Wt: 363.38
InChI Key: WRDBYLWEAPOAAT-RMHZUWNSSA-N
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Description

Exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a useful research compound. Its molecular formula is C17H17NO6S and its molecular weight is 363.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is involved in the synthesis and characterization of various novel chemical structures. For instance, Kasyan et al. (2007) discussed the synthesis of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes through reactions involving stereoisomeric sulfonamides obtained from exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes. The study highlighted the transformation of exo-sulfonamides into epoxy derivatives and the structural confirmation via spectroscopic methods and X-ray diffraction analysis (Kasyan et al., 2007).

Mechanistic Studies

Mechanistic studies of the reactions involving compounds related to exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride have been conducted. For example, the mechanism of intramolecular heterocyclization reaction of N-substituted endo-5-aminomethyl-exo-2,3-epoxybicyclo[2.2.1]heptanes was studied to understand the underlying processes at a theoretical level (Kasyan et al., 2007).

Polymer Synthesis

The compound also finds applications in the polymer synthesis arena, as demonstrated by Feast and Harrison (1991), who reported on the aqueous ring-opening metathesis polymerizations of exo,exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid using transition-metal chlorides to yield poly(2,5-[3,4-bis(carboxylic acid)furanylene]vinylene)s. This study indicates the compound's utility in developing novel polymers with specific properties (Feast & Harrison, 1991).

Chemical Transformations

Further chemical transformations of related compounds have been explored, showing the versatility of This compound in synthetic chemistry. For example, Vera et al. (2007) discussed the preparation and crystal structure analysis of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate , which was obtained from the Fisher esterification process, showcasing the structural insights and potential applications of such compounds (Vera et al., 2007).

properties

IUPAC Name

4-methyl-N-[[(1R,2S,6R,7S)-7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-10-3-5-11(6-4-10)25(21,22)18-9-17-8-7-16(2,24-17)12-13(17)15(20)23-14(12)19/h3-8,12-13,18H,9H2,1-2H3/t12-,13+,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDBYLWEAPOAAT-RMHZUWNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC23C=CC(O2)(C4C3C(=O)OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@]23C=C[C@](O2)([C@H]4[C@@H]3C(=O)OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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